4-(2,3-Dihydroindol-1-ylsulfonyl)benzamide
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Overview
Description
4-(2,3-Dihydroindol-1-ylsulfonyl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound features an indole moiety, which is a common structural motif in many biologically active molecules, making it a valuable target for synthesis and study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dihydroindol-1-ylsulfonyl)benzamide typically involves the reaction of 2,3-dihydroindole with sulfonyl chloride, followed by the introduction of a benzamide group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:
Step 1: Reaction of 2,3-dihydroindole with sulfonyl chloride in the presence of a base to form 2,3-dihydroindol-1-ylsulfonyl chloride.
Step 2: Reaction of the resulting sulfonyl chloride with an amine derivative to introduce the benzamide group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dihydroindol-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide or indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the sulfonyl group can produce sulfide or thiol compounds.
Scientific Research Applications
4-(2,3-Dihydroindol-1-ylsulfonyl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-Dihydroindol-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl and benzamide groups may enhance the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydroindol-1-ylsulfonyl)-N-(4-fluorophenyl)benzamide
- 4-(2,3-Dihydroindol-1-ylsulfonyl)-N-(9,10-dioxoanthracen-2-yl)benzamide
Uniqueness
4-(2,3-Dihydroindol-1-ylsulfonyl)benzamide stands out due to its specific combination of the indole, sulfonyl, and benzamide groups, which confer unique chemical and biological properties
Properties
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c16-15(18)12-5-7-13(8-6-12)21(19,20)17-10-9-11-3-1-2-4-14(11)17/h1-8H,9-10H2,(H2,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTASJCZJUXOAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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